3-methyl-5-(trifluoromethyl)benzoic Acid
Overview
Description
The investigation into "3-methyl-5-(trifluoromethyl)benzoic Acid" encompasses exploring its synthesis, molecular structure, and various properties. This compound is part of a broader class of chemicals known for their intriguing physical and chemical behaviors due to the presence of trifluoromethyl groups.
Synthesis Analysis
Although direct synthesis information for "this compound" is not found, related works provide insights into potential synthetic routes. For instance, coordination polymers based on carboxyphenoxy)methyl and imidazolylmethyl components offer a glimpse into complex synthesis strategies that could be relevant (He et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" often involves complex arrangements, as seen in coordination polymers with unique 3D frameworks and properties like luminescence and magnetism (He et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds highlight the influence of substituents like trifluoromethyl groups on behavior such as fluorescence and magnetic properties, providing indirect insights into how "this compound" might behave (He et al., 2020).
Scientific Research Applications
Coordination Mode Studies in Catalysis : It is used to study the coordination mode of acidic amide directing groups in Pd(II)-catalyzed trifluoromethylation of arenes (Zhang et al., 2012).
Directing Metallation of Benzoic Acids : It serves as a tool for directing metallation of benzoic acids with various functionalities (Bennetau et al., 1995).
Electrochemical Oxidation Research : The compound is utilized in the electrochemical oxidation of organic compounds in fluorosulfuric acid (Rudenko et al., 1983).
Chemical Reactions and Product Formation : It can be used in chemical reactions to produce various products, such as benzyl alcohol, benzaldehyde, and its methyl ester (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Derivatives : Research includes the synthesis of 7H-thiazolo derivative from the electrochemical oxidation of 3,4-dihydroxy benzoic acid (Fotouhi et al., 2007).
Agricultural Applications : It acts as a chemical hybridizing agent for wheat (Triticum aestivum L.) (Ciha & Ruminski, 1991).
Precursor in Biosynthesis : Benzoic acids like 3-methyl-5-(trifluoromethyl)benzoic acid are precursors in xanthone biosynthesis in certain cell cultures (El-Mawla et al., 2001).
NK1 Antagonist Studies : One diastereoisomer of this compound showed increased affinity and improved duration of action in NK1 antagonist studies (Swain et al., 1997).
Plant Growth Research : Benzoic acid is effective in inducing multiple stress tolerance in plants at lower concentrations than other compounds (Senaratna et al., 2004).
Drug Metabolism Studies : It aids in understanding the metabolic fate of substituted benzoic acids, providing insight into drug-metabolizing enzyme active sites (Ghauri et al., 1992).
Natural Product Biosynthesis : The compound is a precursor for a large group of natural products, including various families of ansamycins and mitomycins (Kang et al., 2012).
Analytical Techniques : It is analyzed in soft drinks using gas chromatography with on-line pyrolytic methylation technique (Pan et al., 2005).
Supramolecular Chemistry : The compound's derivatives are involved in the self-assembly into supramolecular dendrimers and liquid crystalline phases (Percec et al., 1996; Percec et al., 1998).
Antimicrobial and Molluscicidal Activities : Some derivatives have shown significant antimicrobial and molluscicidal activities (Orjala et al., 1993).
Safety and Hazards
The safety data sheet for 3-Methyl-5-(trifluoromethyl)benzoic Acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds like 3-fluoro-5-(trifluoromethyl)benzoic acid have been used as a fusion inhibitor of influenza a virus .
Mode of Action
It’s structurally similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, exhibits an inhibition of 022 µM on the membrane fusion between the virus and the endosome of the host cells . This suggests that 3-methyl-5-(trifluoromethyl)benzoic acid might interact with its targets in a similar manner.
Biochemical Pathways
It’s structurally similar compound, 3,5-bis(trifluoromethyl)benzoic acid, is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . This suggests that this compound might affect similar metabolic pathways.
Pharmacokinetics
The solubility of similar compounds in dense carbon dioxide has been evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide . This suggests that the bioavailability of this compound might be influenced by similar factors.
Action Environment
It’s structurally similar compound, 3-(trifluoromethyl)benzoic acid, has been evaluated for its solubility in dense carbon dioxide , suggesting that environmental factors such as temperature and pressure might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The role of 3-Methyl-5-(trifluoromethyl)benzoic Acid in biochemical reactions is not well-documented in the literature. It is known that benzoic acid derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biochemical context in which it is used .
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzoic acid derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSRENHDYMAJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379597 | |
Record name | 3-methyl-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117186-02-4 | |
Record name | 3-methyl-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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